molecular formula C10H8N2O2 B126618 2-(4-Hydroxyphenyl)-5-pyrimidinol CAS No. 142172-97-2

2-(4-Hydroxyphenyl)-5-pyrimidinol

Cat. No. B126618
CAS RN: 142172-97-2
M. Wt: 188.18 g/mol
InChI Key: VCVPXAPIDAKQDU-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-pyrimidinol is a chemical compound with the molecular formula C10H9N3O2. It is also known as 4-Hydroxy-2-(pyrimidin-5-yl)phenol. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives, including 2-(4-hydroxyphenyl)pyrimidin-5-ol , have been extensively studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs with reduced toxicity.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives . These new compounds have potential applications in various fields of medicinal chemistry, including the development of drugs with improved pharmacological profiles.

Biochemical Dye

2-(4-Hydroxyphenyl)-5-pyrimidinol: is used as a biochemical dye. Its properties allow it to be used in scientific research for staining or labeling biological samples, aiding in the visualization of cells, tissues, or biochemicals under a microscope .

Polarizable Material

This compound is recognized as a polarizable material, which means it can exhibit polarization in response to an external electric field. This characteristic is valuable in the field of materials science, particularly in the development of electronic and optoelectronic devices .

Fluorometric Determination of Oxidative Enzymes

The compound has applications in the fluorometric determination of oxidative enzymes. It can be used as a reagent in assays that measure the activity of enzymes involved in oxidative processes, which is crucial in understanding various diseases and the development of treatments .

Acylation Reagent

In organic synthesis, 2-(4-Hydroxyphenyl)-5-pyrimidinol is utilized as a reagent for the acylation of phenols and amines. This process is important for modifying the chemical properties of compounds, which can lead to the creation of new drugs or materials with desired characteristics .

properties

IUPAC Name

2-(4-hydroxyphenyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOPBDRWHKDPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421721
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-5-pyrimidinol

CAS RN

142172-97-2
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
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Synthesis routes and methods

Procedure details

In a one-liter flask, 30 g (0.09 moles) of 2benzyloxytrimethinium perchlorate (prepared essentially according to the procedure of A. Holy and Z. Arnold, Collection Czechoslov. Chem. Commun. 38, 1372 (1973)), 15.6 g (0.09 moles) of p-hydroxybenzamidine hydrochloride, 82.5 ml (0.36 moles) of 25% sodium methoxide in methanol, and 500 ml of ethanol were combined. The resulting mixture was heated to reflux overnight, and then cooled to room temperature. Then, 75 ml of glacial acetic acid and 300 ml of deionized water was added to the flask, resulting in precipitation of the product. The product was collected by filtration, washed with water, and air dried. The yield of 5-benzyloxy-2-(4-hydroxyphenyl)pyrimidine was 23.06 g (92%). This material was then hydrogenated on a Parr Hydrogenator with catalytic 10% palladium on carbon in tetrahydrofuran under 413.7 kPa hydrogen pressure for about 18 hours. When the hydrogenation was complete, the catalyst was removed by filtration, and the solvent was removed on a rotary evaporator to yield 5-hydroxy-2-(4-hydroxyphenyl)pyrimidine. The final product, 5-(5-butoxy-2,2,3,3,4,4-hexafluoropentoxy)-2-(4hydroxyphenyl)pyrimidine, was prepared from 5-hydroxy-2-(4-hydroxyphenyl)pyrimidine and 5-butoxy-2,2,3,3,4,4hexafluoropentyltrifluoromethanesulfonate (prepared essentially as in Example 2) essentially as described in Example 6.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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